2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one
Beschreibung
2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one is a quinazolin-4-one derivative characterized by a furan-2-yl substituent at position 2 and a phenyl group at position 3 of the quinazolinone core. Synthesis of such compounds typically involves condensation reactions, as seen in methods using hydrazine derivatives or thiocarbamido intermediates .
Eigenschaften
CAS-Nummer |
62820-49-9 |
|---|---|
Molekularformel |
C18H12N2O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
2-(furan-2-yl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C18H12N2O2/c21-18-14-9-4-5-10-15(14)19-17(16-11-6-12-22-16)20(18)13-7-2-1-3-8-13/h1-12H |
InChI-Schlüssel |
NOCGCKFBUJIDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one typically involves the reaction of 2-aminobenzamide with furan-2-carboxylic acid and benzaldehyde under acidic or basic conditions . The reaction proceeds through a series of condensation and cyclization steps to form the quinazolinone core. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of 2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (SNAr)
The quinazolinone core undergoes SNAr reactions at electron-deficient positions. For example:
-
Reaction with amides : In the presence of Cs₂CO₃/DMSO at 135°C, 2-fluoro-N-methylbenzamide reacts with benzamide to form substituted quinazolin-4-ones via displacement of fluoride .
-
Selectivity : The C–F bond in ortho-fluorobenzamides is preferentially substituted over C–Br or C–I bonds in cross-coupling partners .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SNAr with amides | Cs₂CO₃, DMSO, 135°C, 24 h | 3-Methyl-2-phenylquinazolin-4-one | 70% |
Condensation and Cyclization
The compound participates in condensation reactions to form fused heterocycles:
-
With thiourea : Under ethanolic KOH, 2-Furan-2-yl-3-phenylquinazolin-4-one reacts with thiourea to yield pyrimidine-thione derivatives .
-
With hydrazines : Condensation with hydrazine derivatives produces pyrazoline or isoxazoline rings fused to the quinazolinone core .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiourea cyclization | KOH, ethanol, reflux | Pyrimidine-thione-quinazolinone hybrid | 70% |
Electrophilic Aromatic Substitution
The electron-rich furan moiety undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the furan’s α-position.
-
Halogenation : Bromine or iodine can be introduced under mild conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-furan-quinazolinone | N/A |
Oxidation and Reduction
-
Oxidation : H₂O₂/DMSO oxidizes the quinazolinone core, forming hydroxylated derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Radical oxidation | H₂O₂, DMSO, 130°C, 20 h | Hydroxylated quinazolinone | 52% |
Cross-Coupling Reactions
While direct cross-coupling is limited, pre-functionalization enables:
-
Suzuki coupling : Requires prior halogenation at the quinazolinone’s C-2 or C-6 positions.
-
Buchwald-Hartwig amination : Introduces aryl/alkyl amines via palladium catalysis.
Radical-Mediated Modifications
Under radical conditions (e.g., H₂O₂/DMSO), the compound forms intermediates that dimerize or couple with other substrates .
Heterocyclic Derivative Formation
Reactions with heterocyclic precursors yield hybrid structures:
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound possesses a complex structure characterized by a quinazolinone core with a furan and phenyl substituent. Its molecular formula is with a molecular weight of 314.34 g/mol. The synthesis typically involves multi-step organic reactions, which may include hydrazine derivatives and carbon disulfide to yield various quinazolinone derivatives.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 2-furan-2-yl-3-phenyl-3H-quinazolin-4-one and its derivatives:
- Mechanism of Action : The compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. This is attributed to its ability to interact with proteins associated with microbial resistance .
- Case Studies : In one study, derivatives were synthesized and evaluated for their antimicrobial efficacy against various strains, showing significant inhibition at low concentrations (MIC values ranging from 1 to 16 μg/mL) . Another study reported that specific derivatives displayed potent activity against Mycobacterium smegmatis, indicating potential for development as antituberculosis agents .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects:
- Research Findings : A study investigated the anti-inflammatory activity of several quinazolinone derivatives, including 2-furan-2-yl-3-phenyl-3H-quinazolin-4-one. Results indicated that these compounds could inhibit inflammatory responses in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
Antitumor Activity
Recent investigations have focused on the antitumor potential of this compound:
- In Vitro Studies : Various analogs of 2-furan-2-yl-3-phenyl-3H-quinazolin-4-one were tested against different cancer cell lines. Some derivatives exhibited significant antiproliferative activity, with low MIC values indicating strong potential as anticancer agents .
Summary of Research Findings
Wirkmechanismus
The mechanism of action of 2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Quinazolin-4-one derivatives exhibit diverse biological activities and physicochemical properties depending on substituents at positions 2 and 3. Below is a detailed comparison of 2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Quinazolin-4-one Derivatives
Key Observations
Substituent Effects on Bioactivity :
- The furan-2-yl group at position 2 is associated with antifungal activity, as seen in compounds like 2-(2-(furan-2-yl)vinyl)quinazolin-4(3H)-one, which showed potency against Candida species .
- Phenyl at position 3 (as in the target compound) contributes to stability but may reduce solubility compared to derivatives with polar groups like 3-hydroxyphenyl .
Electronic and Steric Modifications :
- Pyridin-3-yl at position 3 introduces a hydrogen-bond-accepting nitrogen, improving interactions with enzymatic targets (e.g., kinases) .
- Chlorophenyl and sulfanyl substituents (e.g., in 3-(2-chlorophenyl)-2-sulfanylquinazolin-4(3H)-one) enhance electrophilicity, making these compounds reactive toward thiol-containing biomolecules .
Synthetic Accessibility: Derivatives with hydrazine or thiocarbamido intermediates (e.g., BQC1 in ) require prolonged reflux (~16 hours), whereas greener methods (e.g., ethanol-mediated condensation ) reduce reaction times and improve yields.
Antifungal Activity :
- The target compound’s furan-phenyl combination shares structural motifs with 2-(2-(furan-2-yl)vinyl)quinazolin-4(3H)-one, which demonstrated MIC values of 8–16 µg/mL against Aspergillus and Candida species .
Biologische Aktivität
2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one, a derivative of the quinazolinone family, has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 314.34 g/mol. Its unique structure comprises a quinazolinone core substituted with a furan vinyl group and a phenyl moiety, which is believed to contribute to its biological activities.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. Specifically, 2-furan-2-yl-3-phenyl-3H-quinazolin-4-one has shown promising results against various bacterial strains. In vitro studies report minimum inhibitory concentrations (MIC) ranging from 1 to 16 μg/mL against common pathogens such as E. coli and Staphylococcus aureus .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Initial findings suggest that it interacts with proteins involved in inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines .
Anticancer Activity
Quinazolinones are recognized for their anticancer potential. Studies have demonstrated that 2-furan-2-yl-3-phenyl-3H-quinazolin-4-one exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's IC50 values were reported at approximately 10 μM for MCF-7 cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives. The presence of hydroxyl groups and specific substituents on the phenyl ring significantly enhances biological activity. For instance, compounds with two hydroxyl groups in ortho positions on the phenyl ring exhibited higher antioxidant and cytotoxic activities .
| Compound | Structure | Notable Activity |
|---|---|---|
| 2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one | Structure | Antimicrobial, Anti-inflammatory, Anticancer |
| 3-(Phenyl)quinazolinone | Structure | Anticancer |
| 6-(Substituted phenyl)quinazolinone | Structure | Anti-inflammatory |
Case Studies
- Antimicrobial Efficacy : A study conducted by Govindraj et al. highlighted the antimicrobial activity of several quinazolinone derivatives, including 2-furan-2-yl-3-pheny-l3H-quinozalinon, which demonstrated effective inhibition against multiple bacterial strains using the turbidimetric method .
- Cytotoxicity Testing : In research assessing the cytotoxic effects of various quinazolinone derivatives against cancer cell lines, it was found that 2-furan-2-yil-vinyl)-3-pheny-l3H-quinozalinon showed significant activity against MCF-7, with an IC50 value indicating potent cell growth inhibition .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes or furan-containing precursors. For example, Alagarsamy et al. (2007) demonstrated that microwave-assisted synthesis improves yield (up to 78%) compared to traditional reflux methods (45–50%) by reducing reaction time and side products . Optimization strategies include:
- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) to enhance cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintaining 80–100°C prevents decomposition of the furan moiety.
Q. How is the structural integrity of 2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one validated experimentally?
- Methodology : Multi-spectroscopic and crystallographic techniques are critical:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å, furan ring planarity) .
- NMR spectroscopy : Distinct signals for furan protons (δ 7.2–7.5 ppm) and quinazolinone carbonyl (δ 165–170 ppm) confirm regiochemistry .
- Mass spectrometry : Molecular ion peak at m/z 318.3 (M+H⁺) aligns with theoretical mass .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for quinazolinone derivatives?
- Methodology : Discrepancies in IC₅₀ values (e.g., anti-inflammatory activity ranging from 12 μM to >100 μM) may arise from assay variability or impurities. Resolve via:
- Standardized assays : Use LPS-induced TNF-α suppression in macrophages (Eweas et al., 2012) to minimize inter-lab variability .
- Purity validation : HPLC (≥95% purity) and elemental analysis to exclude confounding byproducts .
- Data triangulation : Cross-reference pharmacological results with computational docking (e.g., COX-2 binding affinity via AutoDock Vina) .
Q. How can molecular modifications enhance the pharmacokinetic profile of 2-Furan-2-yl-3-phenyl-3H-quinazolin-4-one?
- Methodology : Structural analogs with improved solubility and bioavailability can be designed by:
- Substitution at position 2 : Introducing hydrophilic groups (e.g., –SO₃H) increases aqueous solubility .
- Furan ring functionalization : Adding electron-withdrawing groups (e.g., –CF₃) stabilizes the molecule against metabolic oxidation .
- Prodrug approaches : Esterification of the 4-keto group (e.g., acetyl derivatives) enhances membrane permeability .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodology : Molecular dynamics (MD) and density functional theory (DFT) simulations:
- DFT : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound) to assess redox activity .
- MD simulations : Analyze binding stability in protein pockets (e.g., 50 ns simulations for COX-2 inhibition) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodology : Contradictions (e.g., IC₅₀ = 8 μM in HeLa vs. 35 μM in MCF-7) require:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
